molecular formula C9H11ClN2O2 B6600343 3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride CAS No. 1087734-91-5

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride

Cat. No.: B6600343
CAS No.: 1087734-91-5
M. Wt: 214.65 g/mol
InChI Key: KYWDWMHOUBWCQH-VEELZWTKSA-N
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Description

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride: is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.64884 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride is unique due to its amino groups, which provide distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

(E)-3-(3,4-diaminophenyl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5H,10-11H2,(H,12,13);1H/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWDWMHOUBWCQH-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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